molecular formula C7H8BFO4S B2793474 (5-Fluoro-2-methanesulfonylphenyl)boronic acid CAS No. 2377607-65-1

(5-Fluoro-2-methanesulfonylphenyl)boronic acid

Cat. No.: B2793474
CAS No.: 2377607-65-1
M. Wt: 218.01
InChI Key: KZGPWUZFZLJLEV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a methanesulfonyl group

Mechanism of Action

Target of Action

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a type of organoboron compound . Organoboron compounds are known to interact with various targets, including diols and strong Lewis bases such as fluoride or cyanide anions . .

Mode of Action

The compound, like other boronic acids, is a Lewis acid . It can interact with its targets through acid-base reactions. In alkaline conditions, the boronic group assumes a tetragonal form instead of a trigonal, flat form . This change in structure can influence its interaction with targets.

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound can participate in transmetalation, a process where it transfers its organic group to a palladium complex . .

Pharmacokinetics

Boronic acids have been explored as prodrugs on anticancer agents , suggesting that they may have properties relevant to drug delivery and metabolism.

Result of Action

The result of the compound’s action is likely dependent on its specific targets and the biochemical pathways it affects. Given its potential involvement in the SM cross-coupling reaction , it may play a role in the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its mode of action can change depending on the pH of its environment . Furthermore, the SM cross-coupling reaction it may participate in is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methanesulfonylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

Major Products

    Phenols: Formed from oxidation reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(5-Fluoro-2-methanesulfonylphenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a methanesulfonyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications.

Properties

IUPAC Name

(5-fluoro-2-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGPWUZFZLJLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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